molecular formula C8H12ClN3 B15048310 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B15048310
M. Wt: 185.65 g/mol
InChI Key: XHWMKSMACVSFSE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is a pyrazole derivative featuring a chloro substituent at position 4, a cyclopropyl group at position 3, and an ethylamine side chain.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-(4-chloro-3-cyclopropylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C8H12ClN3/c9-7-5-12(4-3-10)11-8(7)6-1-2-6/h5-6H,1-4,10H2

InChI Key

XHWMKSMACVSFSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2Cl)CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine 4-Cl, 3-cyclopropyl C₈H₁₁ClN₄ 198.65 Ethylamine side chain, bicyclic substituent -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 4-pyridinyl, 3-methyl C₁₂H₁₅N₅ 229.28 Pyridinyl ring, lower steric bulk
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-Cl-phenyl, 3-methyl, 1-o-tolyl C₁₇H₁₆ClN₃ 297.78 Bulky aryl substituents
2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine 4-cyclopropyl, 1-methyl C₉H₁₅N₃ 165.24 Methyl group at N1, cyclopropyl at C4
2-(5-Methyl-1H-pyrazol-1-yl)ethan-1-amine 5-methyl C₆H₁₁N₃ 125.17 Minimal substituents, simple structure

Key Observations :

  • Substituent Position : The target compound’s 3-cyclopropyl group distinguishes it from analogs like , which places cyclopropyl at position 3. Substituent positions significantly influence electronic and steric properties.
  • Chlorine vs. Other Halogens : Unlike brominated indole derivatives (e.g., 2-(4-bromo-1H-indol-3-yl)ethan-1-amine ), the chloro substituent in the target compound may enhance metabolic stability.
  • Side Chain Variations : All analogs share an ethylamine chain, but substituents on the pyrazole ring (e.g., pyridinyl in , aryl groups in ) modulate solubility and receptor affinity.

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